Berberrubine

Vue d'ensemble

Description

La Berberrubine est un alcaloïde isoquinoléique naturel et un métabolite principal de la berbérine. Elle est connue pour ses activités pharmacologiques significatives, notamment ses effets hypoglycémiants, ses propriétés antioxydantes et ses applications thérapeutiques potentielles dans diverses maladies . La this compound est extraite de plantes telles que la Coptis chinensis et l'Hydrastis canadensis et a été largement étudiée pour ses propriétés médicinales .

Applications De Recherche Scientifique

Berberrubine has a wide range of scientific research applications, including:

Mécanisme D'action

Target of Action

Berberrubine, a main active metabolite of Berberine, modulates lipid production and clearance in the liver by regulating cellular targets such as cluster of differentiation 36 (CD36) , acetyl-CoA carboxylase (ACC) , microsomal triglyceride transfer protein (MTTP) , scavenger receptor class B type 1 (SR-BI) , low-density lipoprotein receptor (LDLR) , and ATP-binding cassette transporter A1 (ABCA1) . It also targets proteins such as endothelial nitric oxide synthase (eNOS) and lectin-like oxidized low-density lipoprotein receptor-1 (LOX-1) to maintain vascular function .

Mode of Action

This compound interacts with its targets to modulate lipid production and clearance in the liver, and to maintain vascular function. It inhibits hepatic lipid production, increases hepatic lipid clearance, improves insulin resistance, promotes AMPK phosphorylation, influences apoptosis and autophagy in lipid cells, and regulates epigenetic modifications .

Biochemical Pathways

This compound affects multiple biochemical pathways. It shows remarkable anti-inflammatory, antioxidant, antiapoptotic, and antiautophagic activity via the regulation of multiple signaling pathways, including AMP-activated protein kinase (AMPK) , nuclear factor κB (NF-κB) , mitogen-activated protein kinase silent information regulator 1 (SIRT-1) , hypoxia-inducible factor 1α (HIF-1α) , vascular endothelial growth factor phosphoinositide 3-kinase (PI3K) , protein kinase B (Akt) , janus kinase 2 (JAK-2) , Ca 2+ channels , and endoplasmic reticulum stress .

Pharmacokinetics

The absolute bioavailability of this compound was determined to be 31.6% . It is rapidly absorbed and widely distributed in various tissues. The level of this compound in the liver is highest, followed by the kidney, spleen, and heart .

Result of Action

This compound treatments could significantly improve hepatic steatosis and insulin resistance in high-fat diet (HFD)–fed mice and oleic acid (OA)–treated HepG2 cells . It prevents lipid accumulation by regulating the protein expression of ATGL, GK, PPARα, CPT-1, ACC1, FAS, and CD36 . Compared with Berberine, this compound could maintain glucose homeostasis via GLUT2, GSK3β, and G6Pase in HFD-fed mice .

Action Environment

The gut microbiota plays a significant role in the action of this compound. It influences intestinal lipid synthesis and metabolism by modulating gut microbiota composition and metabolism . This compound treatment could greatly modify the structure and composition of gut microbiota . At the genus level, this compound treatment decreased Lactobacillus and Romboutsia, while it increased beneficial bacteria, such as Ileibacterium and Mucispirillum .

Analyse Biochimique

Biochemical Properties

Berberrubine interacts with several enzymes and proteins, including acetyl-CoA carboxylase (ACC), microsomal triglyceride transfer protein (MTTP), and low-density lipoprotein receptor (LDLR) . It also modulates glucose and lipid metabolism .

Cellular Effects

This compound has been shown to improve hepatic steatosis and insulin resistance in high-fat diet (HFD)–fed mice and oleic acid (OA)–treated HepG2 cells . It also prevents lipid accumulation by regulating the protein expression of ATGL, GK, PPARα, CPT-1, ACC1, FAS, and CD36 .

Molecular Mechanism

This compound exerts its effects at the molecular level through various mechanisms. It inhibits PCSK9 expression and upregulates LDLR expression via the ERK signaling pathway . It also maintains glucose homeostasis via GLUT2, GSK3β, and G6Pase in HFD-fed mice .

Temporal Effects in Laboratory Settings

This compound-induced hepatotoxicities occur in a time- and dose-dependent manner

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models

Metabolic Pathways

This compound is involved in various metabolic pathways. It modulates liver lipid production and clearance by regulating cellular targets such as CD36, ACC, MTTP, SR-BI, LDLR, and ATP-binding cassette transporter A1 (ABCA1) .

Méthodes De Préparation

Voies de synthèse et conditions réactionnelles : La Berberrubine peut être synthétisée par déméthylation de la berbérine. Une méthode courante consiste à chauffer la berbérine à 220 °C dans une étuve sous vide pendant 10 minutes . Une autre approche utilise l'irradiation micro-ondes, où la berbérine est mise en réaction dans du diméthylformamide (DMF) sous irradiation micro-ondes, ce qui permet d'obtenir un rendement et une pureté plus élevés .

Méthodes de production industrielle : La production industrielle de la this compound implique généralement l'utilisation de techniques avancées telles que l'irradiation micro-ondes pour améliorer les vitesses de réaction et les rendements. Le processus comprend des étapes de cristallisation et de purification pour atteindre des niveaux de pureté élevés .

Analyse Des Réactions Chimiques

Types de réactions : La Berberrubine subit diverses réactions chimiques, notamment :

Oxydation : La this compound peut être oxydée pour former différents dérivés aux activités pharmacologiques améliorées.

Réactifs et Conditions Courants :

Oxydation : Les agents oxydants courants comprennent le peroxyde d'hydrogène et le permanganate de potassium.

Réduction : Les agents réducteurs comme le borohydrure de sodium sont souvent utilisés.

Substitution : Les sels d'aryldiazonium sont utilisés dans les réactions de substitution en milieu faiblement alcalin.

Principaux produits formés : Les principaux produits formés à partir de ces réactions comprennent divers dérivés de la this compound aux propriétés pharmacologiques modifiées, telles que des effets antioxydants et hypoglycémiants améliorés .

4. Applications de la Recherche Scientifique

La this compound a une large gamme d'applications de recherche scientifique, notamment :

5. Mécanisme d'Action

La this compound exerce ses effets par le biais de plusieurs cibles moléculaires et voies :

Activation de la protéine kinase activée par l'AMP (AMPK) : Cette voie joue un rôle crucial dans la régulation du métabolisme du glucose et des lipides.

Régulation du métabolisme lipidique : La this compound améliore la sensibilité à l'insuline et module le métabolisme lipidique, contribuant à ses effets thérapeutiques dans les maladies métaboliques.

Inhibition des voies inflammatoires : Le composé possède des propriétés anti-inflammatoires qui aident à réduire le stress oxydatif et l'inflammation.

Comparaison Avec Des Composés Similaires

La Berberrubine fait partie de la famille des alcaloïdes protoberbériniques, qui comprend des composés tels que :

Thalifendine : Un autre métabolite de la berbérine aux propriétés pharmacologiques similaires.

Déméthylèneberbérine : Un dérivé aux avantages thérapeutiques potentiels.

Jatrorrhizine : Présente des activités pharmacologiques similaires, mais avec des niveaux de puissance différents.

Columbamine : Partage le squelette protoberbérinique et affiche de vastes propriétés pharmacologiques.

La this compound est unique en raison de son effet hypoglycémiant plus puissant que celui de la berbérine et de son métabolisme étendu en this compound-9-O-β-D-glucuronide, ce qui contribue à son efficacité thérapeutique .

Activité Biologique

Berberrubine, a significant metabolite of berberine, is a natural alkaloid derived from various plants, particularly those in the Berberis genus. This compound has garnered attention for its diverse biological activities, including antimicrobial, anti-inflammatory, and antidiabetic effects. This article explores the biological activity of this compound, supported by research findings, data tables, and case studies.

This compound exhibits better lipid solubility and higher affinity for P-glycoprotein (P-gp) receptors compared to its parent compound, berberine. This characteristic enhances its bioavailability and pharmacological potential . Studies indicate that this compound reaches plasma concentrations significantly higher than berberine itself, with a maximum concentration of 204 ng/mL compared to 0.5 ng/mL for berberine .

Antimicrobial Activity

This compound has demonstrated notable antimicrobial properties. A study highlighted its effectiveness against methicillin-resistant Staphylococcus aureus (MRSA), where it disrupted cell wall synthesis and inhibited metabolic pathways critical for bacterial survival. The metabolomics analysis revealed that this compound exposure led to significant alterations in the metabolic profiles of S. aureus, indicating its potential as an antimicrobial agent .

Table 1: Antimicrobial Effects of this compound

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) | Mechanism of Action |

|---|---|---|

| Staphylococcus aureus | 51 μg/mL | Disruption of cell wall synthesis |

| Candida albicans | Not specified | Synergistic effect with terbinafine |

Metabolic Effects

In clinical settings, this compound has been shown to improve glycemic control in patients with prediabetes and type 2 diabetes. A clinical observational study involving 76 patients demonstrated that oral administration of 300 mg of this compound thrice daily significantly reduced fasting plasma glucose (FPG), postprandial glucose (2hPG), and HbA1c levels over three months .

Table 2: Clinical Efficacy of this compound in Glycemic Control

| Parameter | Baseline (mg/dL) | Post-Treatment (mg/dL) | P-value |

|---|---|---|---|

| Fasting Plasma Glucose | 130 ± 10 | 110 ± 8 | <0.01 |

| 2h Postprandial Glucose | 180 ± 15 | 150 ± 12 | <0.01 |

| HbA1c | 7.5 ± 0.5 | 6.8 ± 0.4 | <0.01 |

Anti-inflammatory Properties

Research has also indicated that this compound possesses anti-inflammatory effects. It has been shown to inhibit the expression of inflammatory markers such as IL-6 in various cellular models . The compound's ability to modulate inflammatory pathways suggests its potential therapeutic role in conditions characterized by chronic inflammation.

Case Studies and Clinical Trials

- Diabetes Management : In a randomized controlled trial involving type 2 diabetes patients, this compound was compared to metformin over three months. Both treatments resulted in similar improvements in glycemic parameters, indicating that this compound could be a viable alternative or adjunct therapy for diabetes management .

- Vascular Health : A study focused on the effects of this compound on endothelial dysfunction demonstrated that it inhibited xanthine oxidase activity, a key enzyme involved in oxidative stress within vascular tissues. This inhibition was associated with reduced levels of reactive oxygen species and inflammatory markers .

Propriétés

IUPAC Name |

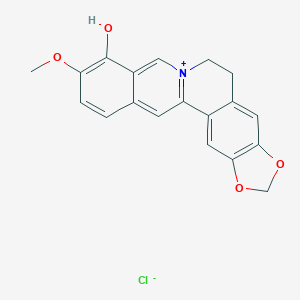

17-methoxy-5,7-dioxa-13-azoniapentacyclo[11.8.0.02,10.04,8.015,20]henicosa-1(13),2,4(8),9,14,16,18,20-octaen-16-ol;chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H15NO4.ClH/c1-22-16-3-2-11-6-15-13-8-18-17(23-10-24-18)7-12(13)4-5-20(15)9-14(11)19(16)21;/h2-3,6-9H,4-5,10H2,1H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GYFSYEVKFOOLFZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C2=C[N+]3=C(C=C2C=C1)C4=CC5=C(C=C4CC3)OCO5)O.[Cl-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H16ClNO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

357.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

15401-69-1 | |

| Record name | Benzo[g]-1,3-benzodioxolo[5,6-a]quinolizinium, 5,6-dihydro-9-hydroxy-10-methoxy-, chloride (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=15401-69-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Berberrubine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0015401691 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Berberrubine, hydrochloride | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=96347 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.